![molecular formula C16H17F3N2OS B5017498 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)
4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine
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Overview
Description
4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MTT" and is a thiazolyl blue tetrazolium bromide derivative.
Mechanism of Action
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This reduction reaction is dependent on the metabolic activity of the cells. The formazan product is insoluble in water and can be solubilized with the addition of a detergent.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on living organisms. However, it has been shown to interfere with the activity of some enzymes in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using MTT as a cell viability assay include its simplicity, sensitivity, and low cost. The assay can be performed in a microplate format, allowing for high-throughput screening of compounds. However, the limitations of this assay include its dependence on the metabolic activity of the cells and its potential interference with some enzymes in vitro.
Future Directions
MTT has potential applications in various fields, including drug discovery, toxicology, and cancer research. In the future, researchers may explore the use of MTT in combination with other assays to provide more comprehensive data on cell viability and proliferation. Additionally, the development of new derivatives of MTT may lead to improved assays with higher sensitivity and specificity.
Synthesis Methods
The synthesis of 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine involves the reaction of 2-(3-(trifluoromethyl)phenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with thiomorpholine in the presence of a base catalyst. The resulting product is a yellow crystalline powder.
Scientific Research Applications
MTT has been extensively used in scientific research as a colorimetric assay for the measurement of cell viability and proliferation. This compound is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used in drug discovery, toxicology, and cancer research.
properties
IUPAC Name |
5-methyl-4-(thiomorpholin-4-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11-14(10-21-5-7-23-8-6-21)20-15(22-11)12-3-2-4-13(9-12)16(17,18)19/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQIMLYFYXJRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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